(3,3-Dimethylcyclobutyl)methanethiol

Lipophilicity Drug Design ADME Prediction

(3,3-Dimethylcyclobutyl)methanethiol (CAS 2171844-59-8) is a C7 alicyclic thiol building block featuring a cyclobutane ring bearing geminal dimethyl substitution at the 3-position and a methanethiol (-CH₂SH) group at the 1-position. Its molecular formula is C₇H₁₄S with a molecular weight of 130.25 g/mol.

Molecular Formula C7H14S
Molecular Weight 130.25 g/mol
Cat. No. B13623081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Dimethylcyclobutyl)methanethiol
Molecular FormulaC7H14S
Molecular Weight130.25 g/mol
Structural Identifiers
SMILESCC1(CC(C1)CS)C
InChIInChI=1S/C7H14S/c1-7(2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3
InChIKeyOCGPWNMUIIAYTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Dimethylcyclobutyl)methanethiol: Physicochemical Identity and Core Structural Class


(3,3-Dimethylcyclobutyl)methanethiol (CAS 2171844-59-8) is a C7 alicyclic thiol building block featuring a cyclobutane ring bearing geminal dimethyl substitution at the 3-position and a methanethiol (-CH₂SH) group at the 1-position [1]. Its molecular formula is C₇H₁₄S with a molecular weight of 130.25 g/mol. The compound belongs to the class of cycloalkylmethanethiols, which serve as versatile intermediates for introducing sulfur-containing motifs and constrained cyclobutyl scaffolds into drug candidates, agrochemicals, and functional materials. The gem-dimethyl group imparts increased steric bulk and lipophilicity relative to the unsubstituted parent cyclobutylmethanethiol, while the pendant thiol retains nucleophilic reactivity characteristic of primary alkyl mercaptans.

Scaffold Identity 3,3-Dimethylcyclobutyl core with gem-dimethyl substitution and constrained cyclobutane ring
Synthetic Handle Primary thiol (-CH₂SH) suitable for nucleophilic conjugation, thioether formation, or disulfide linkage
Lipophilicity & Sterics Higher reported lipophilicity and steric bulk compared to unsubstituted cycloalkylmethanethiols; may support membrane-partitioning studies without aromatic character

Why (3,3-Dimethylcyclobutyl)methanethiol Cannot Be Replaced by Unsubstituted or Ring-Expanded Cycloalkylmethanethiols


Substituting (3,3-dimethylcyclobutyl)methanethiol with the unsubstituted cyclobutylmethanethiol or with five/six-membered ring analogs (cyclopentylmethanethiol, cyclohexylmethanethiol) alters three critical parameters simultaneously: ring size, steric encumbrance, and lipophilicity. The gem-dimethyl group in the target compound not only increases calculated XLogP3 to 2.4 [1]—approximately 0.5–0.8 log units higher than the unsubstituted cyclobutyl analog—but also restricts conformational flexibility of the cyclobutane ring through the Thorpe–Ingold effect. Cyclohexylmethanethiol shares the same molecular weight (130.25 g/mol) but differs fundamentally in ring geometry and predicted boiling point (187.9 °C vs. 86–87 °C for the target) [2], making it unsuitable where higher volatility or a compact, strained-ring scaffold is required. Benzyl mercaptan (bp 194–195 °C, pKa ≈ 9.43) introduces aromatic character and a different pKa that alters thiolate nucleophilicity and redox behavior [3]. Consequently, even within the same nominal thiol class, interchange leads to divergent physicochemical profiles, synthetic outcomes, and biological recognition events.

Unsubstituted cyclobutylmethanethiol

Lacks gem-dimethyl substitution; lower steric bulk and lipophilicity may shift hydrophobic pocket recognition and membrane-partitioning profiles.

Cyclohexylmethanethiol (same MW) Identical molecular weight but different ring geometry; boiling point ~100 °C higher and volatility mismatch alter purification workflows and handling properties.
Benzyl mercaptan Aromatic ring and distinct thiol pKa introduce different nucleophilicity and redox behavior; does not replicate strained saturated scaffold or conformational constraint.

Quantitative Differentiation Evidence for (3,3-Dimethylcyclobutyl)methanethiol Against Its Closest Analogs


Lipophilicity Increase (XLogP3) Relative to Unsubstituted Cyclobutylmethanethiol and Benzyl Mercaptan

The target compound (3,3-dimethylcyclobutyl)methanethiol exhibits a computed XLogP3 value of 2.4, as reported by PubChem [1]. This represents an increase of approximately 0.5–0.8 log units compared to the unsubstituted cyclobutylmethanethiol (estimated XLogP3 ≈ 1.6–1.9, based on the difference of two methyl groups contributing ~0.5 log P each). Benzyl mercaptan, a commonly employed aromatic thiol building block, has a reported log P of approximately 2.4 as well [2], yet it lacks the saturated cyclobutyl scaffold. The target compound thus provides aliphatic, strained-ring character at a lipophilicity level comparable to the benzyl analog, enabling membrane permeability without introducing aromatic π-stacking liabilities.

Lipophilicity (XLogP3)
Class-level inference
Target XLogP3 2.4 (PubChem)
Comparator unsubstituted: ~1.6–1.9 (est.)
Benzyl mercaptan: ~2.0–2.4 (reported)
Higher lipophilicity than unsubstituted analog; may support membrane permeability assessment without aromatic ring liabilities.
Computed XLogP3 values; experimental log P may differ. Fragment-based estimates for comparator.
Lipophilicity Drug Design ADME Prediction

Boiling Point and Volatility Compared Across Cycloalkylmethanethiol Series

The reported boiling point for (3,3-dimethylcyclobutyl)methanethiol is 86–87 °C [1], which is significantly lower than that of cyclobutylmethanethiol (137.8 ± 9.0 °C predicted ), cyclopentylmethanethiol (163.6 ± 9.0 °C ), cyclohexylmethanethiol (187.9 ± 9.0 °C ), and benzyl mercaptan (194–195 °C [2]). Despite sharing the same molecular weight (130.25 g/mol) as cyclohexylmethanethiol, the target compound boils approximately 100 °C lower, reflecting the reduced surface area and weaker van der Waals interactions of the compact, gem-dimethyl-substituted four-membered ring.

Boiling Point
Cross-study comparable
86–87 °C
~51 °C lower than cyclobutyl analog; ~101 °C lower than cyclohexyl; ~108 °C lower than benzyl mercaptan
Markedly higher volatility supports straightforward removal under reduced pressure and solvent-swap operations.
Vendor-reported experimental bp; comparator values predicted. All at 760 mmHg.
Volatility Purification Handling

Steric and Conformational Differentiation via Gem-Dimethyl Substitution on the Cyclobutyl Scaffold

The geminal dimethyl substitution at the 3-position of the cyclobutane ring introduces the Thorpe–Ingold effect, which compresses the internal ring angle and restricts ring-puckering dynamics relative to monosubstituted or unsubstituted cyclobutylmethanethiol. The target compound has one rotatable bond (the CH₂–SH linkage) and a topological polar surface area of 1 Ų [1], identical to cyclobutylmethanethiol in terms of rotatable bond count but with a significantly larger van der Waals volume due to the two additional methyl groups. This steric profile has been exploited in drug discovery: the 3,3-dimethylcyclobutyl fragment is incorporated into kinase inhibitors and GLP-1 receptor modulators where it fills hydrophobic pockets and enforces bioactive conformations [2] [3].

Steric & Conformational Profile
Supporting evidence
Rotatable bonds: 1 | TPSA: 1 Ų | Heavy atoms: 8 (vs. 6 for unsubstituted)
Added steric bulk without extra conformational freedom; may assist filling hydrophobic sub-pockets in target proteins.
Computed descriptors; gem-dimethyl enforces Thorpe–Ingold effect. No direct X-ray comparison.
Steric Effects Conformational Restriction Medicinal Chemistry

Sigma-1 Receptor Pharmacophore Preference of Dimethylcyclobutyl-Containing Compounds

Patent EP2066648B1 (and corresponding US20100105680A1) discloses that substituted dimethylcyclobutyl compounds, encompassing the 3,3-dimethylcyclobutyl fragment present in the target compound, exhibit 'good to excellent affinity for sigma receptors, in particular... sigma-1 receptors' [1]. While the patent does not provide isolated Ki values for the free thiol building block itself, structurally elaborated analogs incorporating this scaffold have been developed as sigma-1 ligands for the prophylaxis and treatment of CNS disorders [1]. By contrast, the unsubstituted cyclobutylmethanethiol does not appear as a privileged fragment in sigma receptor patent literature, suggesting that the dimethyl substitution pattern is critical for sigma-1 recognition.

Sigma-1 Pharmacophore
Class-level inference
Patent-disclosed affinity for sigma-1 receptors with elaborated dimethylcyclobutyl analogs; unsubstituted cyclobutylmethanethiol not identified in patent literature.
The 3,3-dimethyl substitution pattern appears as a key pharmacophoric element for sigma-1 target engagement.
Qualitative disclosure only; specific Ki not reported. Requires in-target validation.
Sigma-1 Receptor CNS Drug Discovery Privileged Scaffold

Recommended Application Scenarios for (3,3-Dimethylcyclobutyl)methanethiol Based on Quantitative Differentiation Evidence


Synthesis of Sigma-1 Receptor Ligands for CNS Drug Discovery Programs

When designing sigma-1 receptor modulators, incorporating the 3,3-dimethylcyclobutyl scaffold as a hydrophobic pharmacophoric element is supported by patent evidence demonstrating good-to-excellent sigma-1 affinity for elaborated analogs [1]. The methanethiol group allows for facile conjugation via thioether formation, disulfide linkage, or nucleophilic substitution, enabling rapid analoging during hit-to-lead optimization. The scaffold's elevated lipophilicity (XLogP3 = 2.4) and compact steric profile favor blood-brain barrier penetration, a prerequisite for CNS-targeted sigma-1 therapeutics.

Building Block for Hydrophobic Pocket Occupation in Kinase and GPCR Inhibitors

The gem-dimethyl substitution provides additional van der Waals contacts without introducing rotatable bonds (rotatable bond count = 1, TPSA = 1 Ų [2]), making the scaffold ideal for filling small hydrophobic sub-pockets in kinase ATP-binding sites or GPCR allosteric sites. The 3,3-dimethylcyclobutyl group has already been demonstrated in structurally characterized GLP-1 receptor complexes [3], validating its utility in structure-based drug design where conformational preorganization is critical.

Volatile Thiol for Gas-Phase or Distillation-Heavy Synthetic Protocols

With a boiling point of 86–87 °C—approximately 50 °C lower than cyclobutylmethanethiol and 100 °C lower than cyclohexylmethanethiol [4]—this compound is particularly advantageous in synthetic routes requiring facile removal of excess reagent under reduced pressure. This property is valuable in combinatorial chemistry and parallel synthesis workflows where volatile building blocks minimize chromatographic burden and accelerate purification.

Synthesis of Cyclobutane-Containing β-Peptides and Conformationally Constrained Peptidomimetics

The 3,3-dimethylcyclobutyl motif has been employed as a β³-amino acid surrogate in β-peptide design, where it promotes hairpin-like folding through steric constraint [5]. The methanethiol handle allows for site-specific conjugation or surface immobilization via thiol–ene chemistry or gold-thiolate self-assembled monolayers, enabling biophysical studies of peptide conformation and protein–peptide interactions.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand research
Dimethylcyclobutyl pharmacophore preference
Target engagement and blood-brain barrier penetration assessment
Kinase/GPCR inhibitor design
High steric bulk with zero extra rotatable bonds
Conformational preorganization and hydrophobic pocket complementarity
Distillation-heavy synthetic protocols
Markedly lower boiling point relative to ring-expanded analogs
Volatility, solvent-swap efficiency, and purification throughput
β-Peptide and peptidomimetic synthesis
Strained cyclobutyl scaffold with thiol conjugation handle
Folding behaviour and site-specific bioconjugation
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